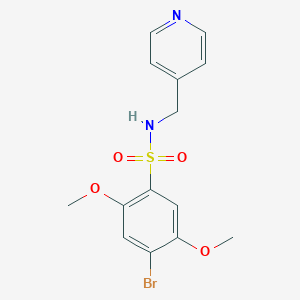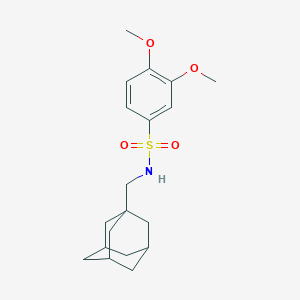
11,12-DiHETrE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,12-DiHETrE is a dihydroxy derivative of eicosatrienoic acid, specifically obtained by formal dihydroxylation across the 11,12-double bond of arachidonic acid . This compound is part of the family of dihydroxyeicosatrienoic acids (DHETs), which are metabolites of arachidonic acid and play significant roles in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
11,12-DiHETrE can be synthesized through the dihydroxylation of arachidonic acid. The reaction typically involves the use of osmium tetroxide (OsO4) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including the use of continuous flow reactors and advanced purification methods, can be applied to produce this compound in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
11,12-DiHETrE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Oxidation: Formation of 11,12-dioxo-5Z,8Z,14Z-eicosatrienoic acid.
Reduction: Formation of 11,12-dihydroxy-5Z,8Z,14Z-eicosanoic acid.
Substitution: Formation of 11,12-ditosyl-5Z,8Z,14Z-eicosatrienoic acid.
Applications De Recherche Scientifique
11,12-DiHETrE has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of dihydroxylated fatty acids.
Mécanisme D'action
11,12-DiHETrE exerts its effects through several mechanisms:
Comparaison Avec Des Composés Similaires
11,12-DiHETrE can be compared with other similar compounds, such as:
11,12-epoxy-5Z,8Z,14Z-eicosatrienoic acid (11,12-EET): An epoxide derivative that is a precursor to this compound.
14,15-dihydroxy-5Z,8Z,11Z-eicosatrienoic acid: Another dihydroxylated derivative of eicosatrienoic acid with different biological activities.
Uniqueness
This compound is unique due to its specific dihydroxylation pattern and its role in the metabolism of arachidonic acid. Its distinct biological activities and potential therapeutic applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
192461-95-3 |
|---|---|
Formule moléculaire |
C20H34O4 |
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10- |
Clé InChI |
LRPPQRCHCPFBPE-KROJNAHFSA-N |
SMILES |
CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
SMILES isomérique |
CCCCC/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O |
SMILES canonique |
CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
Description physique |
Solid |
Synonymes |
(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)




![[(4-Methoxy-3-methylphenyl)sulfonyl]indoline](/img/structure/B223311.png)

![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)


